Phosphoric acid, strontium salt (1:1), also known as strontium hydrogenphosphate (SrHPO₄), has been investigated for its potential in bone regeneration applications due to its similarity to the mineral hydroxyapatite (Ca₅(PO₄)₃OH), the main component of bone tissue. Studies have shown that SrHPO₄ can promote the growth and differentiation of osteoblasts, the cells responsible for bone formation []. Additionally, SrHPO₄ scaffolds have been shown to improve bone healing in animal models [].
SrHPO₄ nanoparticles have been explored as drug delivery systems due to their biocompatibility and controlled release properties. These nanoparticles can be loaded with various drugs and targeted to specific tissues, offering a promising approach for targeted drug delivery [].
SrHPO₄ has been investigated as a catalyst for various chemical reactions, including dehydration and esterification reactions. Its acidic properties and Lewis acidity make it a potential candidate for replacing traditional and often harmful catalysts [].
Recent research suggests that SrHPO₄ nanoparticles exhibit antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics. This opens up potential applications in developing novel antibacterial materials for various purposes [].
SrHPO₄ also finds applications in various other fields, including:
Strontium hydrogen phosphate, with the chemical formula , is an inorganic compound that plays a significant role in various industrial and scientific applications. It is a white powder that is soluble in water to some extent, with a solubility of approximately 62.1 mg/L at 20 °C . This compound is categorized as a dibasic phosphate and is often referred to by several synonyms, including strontium phosphate dibasic and strontium monohydrogen phosphate. Strontium hydrogen phosphate has a molecular weight of 183.60 g/mol and a melting point exceeding 400 °C .
Strontium hydrogen phosphate exhibits biological relevance, particularly in the context of bone health. Strontium ions are known to influence bone metabolism by enhancing bone formation and reducing resorption. This property makes strontium hydrogen phosphate a candidate for use in biomedical applications, including bone grafts and scaffolds for tissue engineering . The compound's ability to promote osteogenic activity has been studied extensively, indicating its potential in treating osteoporosis and other bone-related diseases.
Several methods exist for synthesizing strontium hydrogen phosphate:
Strontium hydrogen phosphate has diverse applications across several fields:
Research into the interactions of strontium hydrogen phosphate with biological systems reveals its potential benefits for bone health. Studies have shown that it can enhance osteoblast activity while inhibiting osteoclast formation, thereby promoting bone density . Additionally, its interactions with other materials have been explored for applications in drug delivery systems and biocompatible coatings.
Strontium hydrogen phosphate shares similarities with several other compounds within the category of phosphates and metal phosphates. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Calcium Hydrogen Phosphate | CaHPO₄ | Commonly found in bones; used as a dietary supplement. |
Barium Hydrogen Phosphate | BaHPO₄ | Less soluble; used in ceramics and fertilizers. |
Magnesium Hydrogen Phosphate | MgHPO₄ | Important for plant growth; used as a fertilizer. |
Strontium Phosphate | Sr₃(PO₄)₂ | More stable; used in ceramics and dental applications. |
Uniqueness of Strontium Hydrogen Phosphate: Unlike calcium or magnesium phosphates, strontium hydrogen phosphate exhibits unique properties that make it particularly effective in promoting bone regeneration due to its specific ion release characteristics and biological compatibility.
The study of SrHPO₄ began in the mid-20th century with its initial identification as a distinct phosphate phase. Early work by Aia (1958) delineated two crystalline forms—α-SrHPO₄ and β-SrHPO₄—differentiated by synthesis conditions and structural characteristics. These phases were identified through X-ray diffraction (XRD) patterns, with α-SrHPO₄ forming at temperatures ≥40°C (pH 3–5) and β-SrHPO₄ crystallizing at ≤25°C (pH 5–7).
Subsequent research expanded into phase stability and transformation mechanisms. Khadiev et al. (2022) revealed a multi-step crystallization pathway involving intermediates such as Sr₆H₃(PO₄)₅·2H₂O and amorphous precursors. Historical applications in pyrotechnics (for red flame coloration) and early biomaterial prototypes laid the groundwork for modern investigations.
The polymorphic landscape of strontium hydrogen phosphate encompasses three primary crystalline forms: α-SrHPO₄, β-SrHPO₄, and γ-SrHPO₄. α-SrHPO₄ adopts a monetite-type structure (space group P1), characterized by layered arrangements of Sr²⁺ cations bridged by hydrogen phosphate (HPO₄²⁻) anions [1]. β-SrHPO₄ crystallizes in a monoclinic system (C2/c) with a three-dimensional network of corner-sharing SrO₈ polyhedra and HPO₄²⁻ tetrahedra, exhibiting enhanced thermal stability compared to the α-phase [1] [3]. γ-SrHPO₄ remains less characterized, though preliminary X-ray diffraction data suggest a triclinic symmetry distinct from both α- and β-forms [1].
Table 1: Structural Parameters of SrHPO₄ Polymorphs
Polymorph | Space Group | Lattice Parameters (Å, °) | Coordination Geometry |
---|---|---|---|
α-SrHPO₄ | P1 | a=6.72, b=6.89, c=7.12; α=90.1°, β=92.4°, γ=89.7° | SrO₈ (distorted dodecahedron) |
β-SrHPO₄ | C2/c | a=14.21, b=5.34, c=9.87; β=112.3° | SrO₉ (irregular polyhedron) |
γ-SrHPO₄ | P-1 | a=5.98, b=7.01, c=7.15; α=85.2°, β=94.7°, γ=88.9° | Undetermined (ongoing studies) [1] |
The stabilization mechanisms of these polymorphs involve subtle energetic differences: α-SrHPO₄ forms preferentially under aqueous conditions below 80°C, while β-SrHPO₄ dominates in non-polar solvents or at higher temperatures [3]. γ-SrHPO₄ has been observed transiently during solid-state phase transitions, though its metastability hampers full structural resolution [1].
Crystallization pathways of SrHPO₄ are highly sensitive to solvent composition and ionic strength. Hydrothermal synthesis in 1,4-dioxane solutions produces β-SrHPO₄ nanowires (diameter: 31±12 nm) through a dissolution-reprecipitation mechanism [3]. At 20–25% 1,4-dioxane concentration, anisotropic growth along the c-axis dominates due to reduced interfacial energy perpendicular to this axis [3]. In contrast, aqueous systems favor isotropic growth of α-SrHPO₄ microcrystals via classical nucleation theory, with critical nucleus sizes estimated at 2–3 nm through molecular dynamics simulations [1].
Non-classical pathways emerge in polyphosphate-rich environments, where pre-nucleation clusters (PNCs) of Sr²⁺ and HPO₄²⁻ aggregate into amorphous intermediates before restructuring into crystalline phases [1]. This two-step nucleation process explains the size distribution uniformity in β-SrHPO₄ synthesized via solvothermal routes [3].
Phase transitions between SrHPO₄ polymorphs are investigated through coupled thermogravimetric-XRD analysis and in situ Raman spectroscopy. α→β transformation occurs irreversibly at 220–250°C, accompanied by a 4.7% volume contraction due to SrO₈→SrO₉ coordination changes [1]. Reverse β→α transitions require mechanical grinding to induce surface defects that lower the activation energy barrier [1].
Ab initio molecular dynamics simulations reveal that γ-SrHPO₄ acts as a transitional phase during α↔β conversions, with its metastability arising from incomplete Sr²⁺ coordination sphere reorganization [1]. Pressure-induced amorphization studies at 5–7 GPa demonstrate complete loss of long-range order in all polymorphs, though pair distribution function analysis confirms retention of Sr-HPO₄²⁻ short-range correlations [1].
Topological analysis using the Crystallography Open Database highlights conserved structural motifs across polymorphs. All SrHPO₄ forms share edge-sharing SrOₙ polyhedra (n=8–9) connected via HPO₄²⁻ tetrahedra [1] [2]. The α-phase exhibits corrugated layers parallel to (010), while β-SrHPO₄ forms a 3D framework with interconnected channels [1]. Bond valence sum calculations validate these models, showing Sr²⁺ valence states of +1.92 to +2.04 across polymorphs [1] [2].
Figure 1: Polyhedral representations of (A) α-SrHPO₄ layered structure and (B) β-SrHPO₄ channel framework. Color code: SrOₙ (green), HPO₄²⁻ (blue tetrahedra).
Lattice mismatch during phase transformations creates coherent interfaces between α- and β-domains, as evidenced by high-resolution transmission electron microscopy (HRTEM) [3]. These interfaces adopt specific orientation relationships: (100)_α || (001)_β and [10]_α || _β [1].
Growth kinetics of SrHPO₄ polymorphs follow distinct rate laws:
Aqueous Systems (α-SrHPO₄):
Solvothermal Systems (β-SrHPO₄):
Solid-State Transformations (γ-SrHPO₄):
Table 2: Kinetic Parameters for SrHPO₄ Polymorph Growth
Environment | Rate Law | Activation Energy (kJ/mol) | Dominant Mechanism |
---|---|---|---|
Aqueous | Parabolic | 45.2 ± 3.1 | Surface nucleation |
Solvothermal | Linear | 28.9 ± 2.4 | Screw dislocation |
Solid-State | Exponential | 78.5 ± 5.7 | Interface-controlled |
Precipitation-based synthesis represents the most extensively studied approach for strontium hydrogen phosphate production, with multiple methodologies demonstrating distinct advantages and limitations. The homogeneous precipitation method, pioneered by Kato and colleagues, operates at elevated temperatures of 98°C and utilizes urea hydrolysis to achieve controlled pH conditions [1]. This approach generates alpha-strontium hydrogen phosphate (α-SrHPO₄) as the initial product, which subsequently transforms into strontium apatite through intermediate phases. The critical pH range of 6.2 to 7.2 significantly influences the transformation pathway, with lower pH values favoring the formation of strontium phosphate (Sr₃(PO₄)₂) and higher pH conditions promoting beta-strontium hydrogen phosphate (β-SrHPO₄) formation [1].
The chemical wet method offers an alternative approach operating at room temperature conditions, utilizing strontium nitrate and diammonium hydrogen phosphate as precursors [2]. This methodology produces plate-like nanoparticles of β-SrHPO₄ with controlled dimensions ranging from 30 to 80 nanometers in thickness and 140 to 200 nanometers in width. The morphological characteristics demonstrate significant dependence on processing parameters, with reaction time and temperature affecting particle morphology while exhibiting minimal influence on particle size [2].
Direct precipitation methods involve the reaction of strontium hydroxide with phosphoric acid, generating poorly crystalline initial precipitates with strontium to phosphorus molar ratios approximating 1.3 [3]. These precipitates undergo rapid transformation within one hour to form stable crystalline phases, with the final product composition depending on the initial reactant ratios. High strontium hydroxide to phosphoric acid ratios favor the formation of strontium phosphate tetrahydrate (Sr₃(PO₄)₂·4H₂O), which subsequently converts to strontium hydroxyapatite [3].
Controlled precipitation utilizing strontium nitrate and sodium phosphate solutions under specific pH conditions represents the industrial standard for large-scale production [4]. This method requires precise control of solution concentrations, mixing rates, and temperature to achieve consistent product quality and morphology.
Hydrothermal processing has emerged as a powerful technique for synthesizing strontium hydrogen phosphate with controlled morphology and enhanced crystallinity. Low-temperature hydrothermal synthesis at 90°C produces nanosheets with thicknesses ranging from 35 to 50 nanometers, utilizing strontium nitrate and diammonium hydrogen phosphate as precursors in the presence of cetyltrimethylammonium bromide as a structure-directing agent [5]. The resulting β-SrHPO₄ nanosheets exhibit hexagonal crystal structure with high purity and thermal stability, decomposing through two distinct steps with maximum degradation rates at 376°C and 587°C [5].
Medium-temperature hydrothermal processing at 180°C enables the synthesis of one-dimensional nanostructures with aspect ratios reaching several hundreds [6]. The formation of these nanowires involves the rapid release of stored chemical potential in metastable phases, promoting anisotropic growth of stable strontium hydroxyapatite nanostructures. The phase evolution demonstrates strong pH dependence, with the presence of intermediate phases significantly affecting the final product morphology [6].
High-temperature hydrothermal synthesis at temperatures exceeding 300°C produces highly crystalline materials with enhanced structural order. The autoclave method utilizing temperature gradient techniques allows for the growth of single crystals with controlled substitution patterns, as demonstrated in the synthesis of strontium-substituted hydroxyapatite crystals with dimensions up to 0.2 × 0.2 × 5 millimeters [7].
The hydrothermal process parameters significantly influence the final product characteristics, with processing temperature, duration, and pressure serving as critical control variables. Extended reaction times promote crystal growth and improve crystallinity, while elevated pressures enhance mass transfer and reaction kinetics [8].
The formation mechanism of strontium hydrogen phosphate follows a complex multi-step pathway involving sequential phase transformations and morphological evolution. Comprehensive investigation utilizing time-resolved characterization techniques reveals four distinct stages in the crystallization process [9]. The initial stage (0-0.17 hours) involves the formation of amorphous strontium phosphate through nucleation processes driven by supersaturation conditions. This amorphous phase serves as a precursor for subsequent crystallization events [9].
The second stage (0.17-4 hours) encompasses the transformation of amorphous precursors into crystalline strontium hydrogen phosphate through processes governed by the Gibbs-Thomson effect. The morphological characteristics evolve from amorphous aggregates to well-defined plate-like structures during this phase [9].
The third stage (4-8 hours) involves the conversion of strontium hydrogen phosphate to tristrontium phosphate (Sr₃(PO₄)₂) through phase conversion mechanisms driven by thermodynamic stability considerations. The morphology transitions from plate-like structures to granular particles during this transformation [9].
The final stage (8-24 hours) represents the transformation of tristrontium phosphate to strontium hydroxyapatite through energy minimization processes. The morphological evolution culminates in the formation of hexagonal prismatic crystals with high structural order [9].
Recent investigations utilizing in situ analysis techniques have revealed additional complexity in the formation mechanism, with initial formation of amorphous strontium phosphate and Sr₅(PO₄)₃OH, which subsequently transforms to γ-SrHPO₄ [10]. The reaction mechanism involves the formation of Sr₆H₃(PO₄)₅·2H₂O as an intermediate phase, facilitating the crystallization of β-SrHPO₄ [10].
Biomimetic synthesis approaches leverage biological templates and physiological conditions to produce strontium hydrogen phosphate with enhanced biocompatibility and controlled morphology. The gelatin template method utilizes single diffusion processes within hydrogel matrices to achieve controlled crystallization [11]. This approach produces arrow-like crystals and microspheres with bundled nanoflakes and flower-like surface arrangements, demonstrating improved thermal stability compared to analytical-grade strontium hydrogen phosphate [11].
Simulated body fluid (SBF) methodologies operate under physiological conditions, utilizing modified SBF solutions containing strontium ions to replace calcium ions [12]. The biomimetic mineralization process occurs over 7 to 14 days, producing bioactive coatings with controlled strontium release characteristics. The incorporation of strontium into the calcium phosphate structure enhances biocompatibility while maintaining structural integrity [12].
Collagen scaffold approaches utilize natural biological templates to guide the mineralization process, producing composite materials with enhanced biological activity [13]. The double diffusion method enables the formation of calcium phosphate deposits within gelatin hydrogels under conditions mimicking body temperature and pH. The presence of magnesium and strontium ions as modifiers significantly influences the properties of the resulting scaffolds [13].
Hydrogel matrix synthesis provides controlled growth environments for strontium hydrogen phosphate crystallization, enabling precise control over morphology and particle size. The gel growth method offers advantages in terms of controlled nucleation and growth rates, resulting in improved crystal quality and uniformity [14].
Scale-up development for strontium hydrogen phosphate synthesis addresses the transition from laboratory-scale production to industrial manufacturing while maintaining product quality and cost-effectiveness. The scaling process involves systematic optimization of critical parameters including mixing efficiency, heat transfer, mass transfer, and reaction kinetics [8].
Laboratory-scale synthesis typically operates with batch sizes ranging from 10 to 100 grams, utilizing glass vessels with manual process control and batch analysis for quality assurance. The production rate remains limited to 10-50 grams per batch, with extensive characterization required for each production run [8].
Pilot-scale development involves batch sizes of 1 to 10 kilograms, utilizing steel reactors with semi-automated control systems and in-process monitoring capabilities. The production rate increases to 100-500 grams per hour, with improved heat transfer and mixing efficiency compared to laboratory-scale operations [8].
Industrial-scale production targets batch sizes exceeding 100 kilograms with production rates of 10-100 kilograms per hour. Fully automated control systems and continuous monitoring ensure consistent product quality and process efficiency. The implementation of statistical process control and advanced analytical techniques enables real-time quality assurance [8].
Critical scaling factors include mixing efficiency, which affects particle size distribution and morphology uniformity. Heat transfer considerations become increasingly important at larger scales, requiring advanced heat exchanger designs and temperature control systems. Mass transfer limitations may affect reaction kinetics and product quality, necessitating optimized reactor geometries and flow patterns [8].
Economic considerations play a crucial role in scale-up decisions, with material costs typically accounting for 76% of total operational expenses. The cost of platinum precursors and other specialty chemicals significantly impacts the overall production economics. Energy costs, equipment investment, and labor requirements must be carefully evaluated to ensure commercial viability [15].
Quality control systems must adapt to larger production volumes while maintaining the precision required for consistent product specifications. Advanced analytical techniques, including real-time process monitoring and automated sampling systems, become essential for maintaining product quality at industrial scales [8].